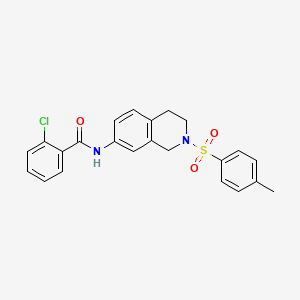

2-chloro-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide

Description

2-Chloro-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is a synthetic organic compound featuring a benzamide core linked to a 2-tosyl-substituted tetrahydroisoquinoline scaffold. Key structural attributes include:

- Benzamide moiety: A 2-chloro-substituted benzene ring conjugated to an amide group.

- Tetrahydroisoquinoline-tosyl group: A bicyclic tetrahydroisoquinoline system with a para-toluenesulfonyl (tosyl) group at position 2. The tosyl group enhances solubility and may act as a protective or directing group in synthetic pathways.

Properties

IUPAC Name |

2-chloro-N-[2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-7-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21ClN2O3S/c1-16-6-10-20(11-7-16)30(28,29)26-13-12-17-8-9-19(14-18(17)15-26)25-23(27)21-4-2-3-5-22(21)24/h2-11,14H,12-13,15H2,1H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWQFQFOMVYRQJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)C4=CC=CC=C4Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide typically involves multiple steps. One common route includes the following steps:

Formation of the tetrahydroisoquinoline core: This can be achieved through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

Introduction of the tosyl group: The tetrahydroisoquinoline intermediate is then reacted with tosyl chloride in the presence of a base such as pyridine to introduce the tosyl group.

Formation of the benzamide: The final step involves the reaction of the tosylated tetrahydroisoquinoline with 2-chlorobenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide can undergo various chemical reactions, including:

Substitution reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.

Oxidation and reduction reactions: The tetrahydroisoquinoline moiety can be oxidized or reduced to form different derivatives.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Substitution reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.

Oxidation reactions: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used.

Major Products Formed

Substitution reactions: Products include derivatives where the chloro group is replaced by other functional groups.

Oxidation and reduction reactions: Products include oxidized or reduced forms of the tetrahydroisoquinoline moiety.

Hydrolysis: Products include the corresponding carboxylic acid and amine.

Scientific Research Applications

2-chloro-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide has several applications in scientific research:

Medicinal chemistry: It is studied for its potential as a therapeutic agent due to its biological activities.

Chemical biology: It is used as a tool compound to study various biological processes.

Pharmacology: It is investigated for its interactions with biological targets and its pharmacokinetic properties.

Material science: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and biological outcomes.

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Key Research Findings and Gaps

- Structural Insights: The tetrahydroisoquinoline-tosyl scaffold differentiates the target compound from simpler benzamide pesticides or catalysts. Chloro substitution may enhance electrophilicity, favoring interactions with nucleophilic biological targets (e.g., enzymes).

- Research Gaps: No direct data on the target compound’s biological activity, solubility, or stability are available in the provided evidence. Computational studies (e.g., molecular docking) or in vitro assays are needed to validate hypothesized CNS or catalytic applications.

Biological Activity

2-chloro-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is a synthetic compound with a complex structure that has garnered attention in medicinal chemistry for its potential biological activities. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic implications, and comparative analysis with related compounds.

Chemical Structure and Properties

The compound has the following molecular structure:

- Molecular Formula : CHClNOS

- Molecular Weight : 440.9 g/mol

- CAS Number : 954679-91-5

The presence of a chloro group and a tosyl moiety contributes to its chemical reactivity and biological interactions.

Anticancer Properties

Research indicates that 2-chloro-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide exhibits significant anticancer properties. It is believed to modulate various biological pathways by interacting with specific molecular targets. For instance, it may inhibit enzymes involved in cell proliferation and survival, suggesting potential applications in cancer therapy. Preliminary studies have shown that it can induce apoptosis in cancer cell lines and inhibit tumor growth in xenograft models .

Antimicrobial Activity

In addition to its anticancer effects, this compound has demonstrated antimicrobial properties. It may inhibit the growth of various pathogens by disrupting critical cellular processes. The mechanism of action is thought to involve interference with bacterial cell wall synthesis or inhibition of key metabolic pathways.

The biological activity of 2-chloro-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is primarily attributed to its ability to interact with specific enzymes and receptors:

- Enzyme Inhibition : It may inhibit certain kinases or other proteins involved in cell signaling and proliferation.

- Receptor Interaction : The compound's structure allows it to bind selectively to various receptors implicated in disease pathways.

Comparative Analysis with Related Compounds

To better understand the unique properties of 2-chloro-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide, a comparison with similar compounds is useful.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1,2,3,4-Tetrahydroisoquinoline | Parent compound; simpler structure | Neuroprotective; anti-inflammatory |

| N-(2-bromo-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide | Bromo substituent | Varies; different biological activities |

| N-(2-chloro-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide | Chloro substituent | Used in various studies |

This table illustrates how the presence of different substituents can affect the biological activity of tetrahydroisoquinoline derivatives. The unique tosyl group in 2-chloro-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide enhances its solubility and reactivity compared to its analogs.

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

- Cancer Therapy : In vitro studies indicated that 2-chloro-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide significantly reduced the viability of cancer cell lines such as HepG2 (human liver cancer cells), showcasing an IC50 value comparable to established anticancer agents .

- Antimicrobial Efficacy : Experimental assessments revealed that the compound exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its effectiveness was evaluated using standard disk diffusion methods.

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing 2-chloro-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide with high yield and purity?

- Methodology : Synthesis involves coupling a tetrahydroisoquinoline derivative with a chloro-substituted benzamide. Key steps include:

- Intermediate preparation : Tosyl protection of the tetrahydroisoquinoline nitrogen to enhance stability during subsequent reactions .

- Amide bond formation : Use of coupling agents (e.g., HATU or EDC) under inert conditions to minimize side reactions. Solvent choice (e.g., DMF or dichloromethane) and temperature control (0–25°C) are critical to optimize yields .

- Purification : Column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. Which spectroscopic and crystallographic methods are most reliable for confirming the compound’s structure?

- Methodology :

- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., chloro and tosyl groups) and aromatic proton integration .

- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺) and rule out isotopic interference .

- X-ray crystallography : Single-crystal analysis using SHELX programs (e.g., SHELXL for refinement) to resolve stereochemical ambiguities. ORTEP-3 or WinGX can visualize thermal ellipsoids and hydrogen-bonding networks .

Advanced Research Questions

Q. How can researchers address contradictory data regarding the compound’s biological activity across different assays?

- Methodology :

- Assay standardization : Control variables such as solvent (DMSO concentration), cell line viability, and incubation time. For example, discrepancies in IC₅₀ values may arise from differences in ATP levels in cell viability assays .

- Structural analogs : Compare activity of derivatives (e.g., 2-chloro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide) to identify substituent-specific effects .

- Mechanistic studies : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify target binding affinity, reducing reliance on indirect activity readouts .

Q. What strategies can optimize the compound’s stability in physiological conditions for in vivo studies?

- Methodology :

- pH stability profiling : Conduct accelerated degradation studies in buffers (pH 1–9) to identify labile bonds (e.g., amide hydrolysis at low pH). Stabilize via formulation with cyclodextrins or lipid nanoparticles .

- Metabolic screening : Use liver microsomes or hepatocyte assays to identify metabolic hotspots (e.g., tosyl group oxidation). Introduce fluorinated or methyl groups to block metabolic pathways .

Q. How can computational methods guide the design of derivatives with improved target selectivity?

- Methodology :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with off-target receptors (e.g., P2X7 vs. adenosine receptors). Prioritize derivatives with lower RMSD values for synthesis .

- QSAR modeling : Train models on datasets of similar benzamides (e.g., 3-chloro-N-(2-fluorophenyl)benzamide) to correlate substituent electronegativity with activity .

Data Contradiction Analysis

Q. Why do synthetic yields vary significantly between studies using similar protocols?

- Resolution :

- Byproduct analysis : Use LC-MS to identify side products (e.g., N-tosyl deprotection under acidic conditions). Adjust reaction stoichiometry or switch to milder bases (e.g., K₂CO₃ instead of NaOH) .

- Reagent purity : Trace moisture in solvents or coupling agents can reduce yields. Pre-dry solvents over molecular sieves and use fresh reagents .

Key Structural and Functional Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.